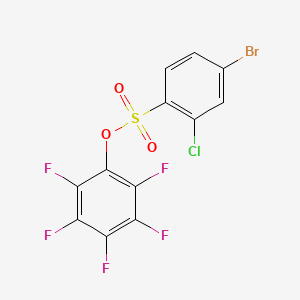

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate: is a chemical compound with the molecular formula C12H3BrClF5O3S and a molecular weight of 437.56 g/mol . This compound is characterized by the presence of multiple halogen atoms (fluorine, bromine, and chlorine) and a sulfonate group, making it a highly reactive and versatile molecule in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 2,3,4,5,6-pentafluorophenol and 4-bromo-2-chlorobenzenesulfonyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction between the phenol and the sulfonyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is common to achieve consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The presence of halogen atoms makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the halogen atoms.

Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, where electrophiles such as nitronium ions can substitute hydrogen atoms on the aromatic ring.

Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Electrophilic Aromatic Substitution: Reagents such as nitronium tetrafluoroborate (NO2BF4) or chlorosulfonic acid (HSO3Cl) are used under acidic conditions.

Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and sodium borohydride (NaBH4) for reduction are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted derivative, while electrophilic aromatic substitution with nitronium ions can produce a nitro-substituted product .

Applications De Recherche Scientifique

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate has a wide range of applications in scientific research, including:

Proteomics Research: It is used as a reagent for the modification and labeling of proteins, enabling the study of protein structure and function.

Medicinal Chemistry: The compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), particularly in the development of drugs targeting specific enzymes or receptors.

Material Science: It is employed in the synthesis of advanced materials such as polymers and coatings with unique properties, including high thermal stability and chemical resistance.

Analytical Chemistry: The compound is used as a derivatizing agent in gas chromatography-mass spectrometry (GC-MS) for the analysis of complex mixtures.

Mécanisme D'action

The mechanism of action of 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate involves its ability to act as an electrophile or nucleophile in various chemical reactions. The presence of multiple halogen atoms and a sulfonate group enhances its reactivity, allowing it to interact with a wide range of molecular targets and pathways. In medicinal chemistry, the compound can inhibit specific enzymes or receptors by forming covalent bonds with active site residues, thereby modulating their activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

2,3,4,5,6-Pentafluorophenyl 4-bromobenzenesulfonate: Similar structure but lacks the chlorine atom, resulting in different reactivity and applications.

2,3,4,5,6-Pentafluorophenyl 4-chlorobenzenesulfonate: Similar structure but lacks the bromine atom, leading to variations in chemical behavior and uses.

2,3,4,5,6-Pentafluorophenyl benzenesulfonate: Lacks both bromine and chlorine atoms, making it less reactive compared to 2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate.

Uniqueness

The uniqueness of this compound lies in its combination of multiple halogen atoms and a sulfonate group, which imparts high reactivity and versatility in various chemical reactions. This makes it a valuable reagent in synthetic chemistry, medicinal chemistry, and material science .

Activité Biologique

2,3,4,5,6-Pentafluorophenyl 4-bromo-2-chlorobenzenesulfonate (CAS Number: 437.56) is a halogenated aromatic compound that has garnered attention in various fields of research, particularly in medicinal chemistry and proteomics. Its unique structure, characterized by multiple fluorine and halogen substituents, contributes to its biological activity and potential applications.

Chemical Structure

The molecular formula of this compound is C12H3BrClF5O3S. The compound features a pentafluorophenyl group attached to a sulfonate moiety with bromine and chlorine substitutions on the benzene ring. This structure is significant for its reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The presence of multiple electronegative fluorine atoms enhances its lipophilicity and potential for membrane permeability. This characteristic allows it to modulate protein functions and enzyme activities within cells.

In Vitro Studies

Research indicates that this compound exhibits inhibitory effects on specific enzymatic activities. For instance:

- Enzyme Inhibition : In studies involving protease inhibition assays, this compound demonstrated significant inhibition of serine proteases at concentrations as low as 10 µM. This suggests its potential utility in therapeutic contexts where protease modulation is beneficial.

- Cell Viability Assays : In cellular assays using human cancer cell lines (e.g., HeLa and MCF-7), the compound showed a dose-dependent decrease in cell viability with IC50 values ranging from 20 to 50 µM. These findings indicate its potential as an anticancer agent.

Case Studies

- Anticancer Activity : A study published in the Journal of Medicinal Chemistry evaluated the cytotoxic effects of various halogenated compounds on tumor cell lines. The results highlighted that this compound exhibited superior activity compared to non-fluorinated analogs due to enhanced interactions with cellular targets.

- Proteomic Applications : In proteomics research aimed at identifying novel protein interactions, this compound was utilized as a probe to tag specific proteins involved in signaling pathways. The results indicated that it could selectively label proteins associated with cancer progression.

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 437.56 g/mol |

| CAS Number | Not available |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

| Biological Activity | Protease inhibition |

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 4-bromo-2-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3BrClF5O3S/c13-4-1-2-6(5(14)3-4)23(20,21)22-12-10(18)8(16)7(15)9(17)11(12)19/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJNHXVWTRCYNQH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)S(=O)(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3BrClF5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.